molecular formula C24H25N3O2S2 B2803829 N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 905683-49-0

N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2803829
CAS No.: 905683-49-0
M. Wt: 451.6
InChI Key: FTVYGLLWFIORKZ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Biological Activity

  • Crystal Structure Insights : Research on compounds with similar structural frameworks, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation, suggesting a potential for intricate molecular interactions in biological systems (S. Subasri et al., 2016).

  • Antitumor Agents : The synthesis and evaluation of compounds structurally related to the query molecule have shown potent inhibitory activity against human enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as antitumor agents. For instance, N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its derivatives have been designed and synthesized, showing significant antitumor activity and dual inhibitory activity against DHFR and TS (A. Gangjee et al., 2005).

  • Antimicrobial Activity : Some derivatives of the thieno[3,2-d]pyrimidine scaffold, including compounds with modifications similar to the query molecule, have demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain, suggesting a promising avenue for the development of new antimicrobial agents (S. Vlasov et al., 2021).

  • Enzyme Inhibition for Disease Treatment : The structural analogs of the query compound have been explored for their ability to inhibit enzymes like acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), highlighting the potential for treating diseases associated with ACAT-1 overexpression. This underscores the molecule's relevance in designing drugs targeting specific cellular pathways (K. Shibuya et al., 2018).

Properties

IUPAC Name

N-benzyl-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-17-14-20-22(31-17)23(29)27(13-12-18-8-4-2-5-9-18)24(26-20)30-16-21(28)25-15-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVYGLLWFIORKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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